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Compound of Interest

Compound Name: H-D-Tyr-OEt.HCl

Cat. No.: B613185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the D-enantiomer

of Tyrosine Ethyl Ester Hydrochloride (H-D-Tyr-OEt.HCl), a derivative of the amino acid D-

tyrosine. While a complete, unified dataset from a single source is not readily available in the

public domain, this document compiles and presents the most relevant information based on

existing spectral data for closely related compounds and general principles of spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic characteristics for H-D-Tyr-
OEt.HCl. These are based on data available for the racemic mixture (DL-Tyrosine ethyl ester

hydrochloride) and the L-enantiomer, which are expected to have identical spectroscopic

properties except in chiral environments.

Table 1: 1H NMR Spectral Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 d 2H
Aromatic (C2-H, C6-

H)

~6.8 d 2H
Aromatic (C3-H, C5-

H)

~4.2 q 2H -O-CH2-CH3

~4.1 t 1H α-CH

~3.1 d 2H β-CH2

~1.2 t 3H -O-CH2-CH3

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm Assignment

~170 C=O (Ester)

~156 Aromatic C-OH

~131 Aromatic C-H

~127 Aromatic C (quaternary)

~116 Aromatic C-H

~62 -O-CH2-CH3

~55 α-CH

~36 β-CH2

~14 -O-CH2-CH3

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber (cm-1) Functional Group Assignment

3400-3200 O-H (phenol), N-H (amine hydrochloride) stretch

~3000 Aromatic and Aliphatic C-H stretch

~1740 C=O (ester) stretch

~1600, ~1500, ~1450 Aromatic C=C stretch

~1250 C-O (ester) stretch

~830 para-disubstituted benzene C-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Assignment

210.1 [M+H]+ (protonated molecule)

181.1 [M - C2H5]+

136.1 [M - C2H5O2C]+

Experimental Protocols
Detailed experimental procedures for acquiring the spectroscopic data are outlined below.

These are generalized protocols and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of H-D-Tyr-OEt.HCl in a suitable deuterated solvent

(e.g., DMSO-d6, D2O, or CD3OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The

choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH3+).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

1H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal and apply pressure to ensure good contact.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm-1.

Resolution: 4 cm-1.

Number of Scans: 16-32.
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A background spectrum of the empty sample compartment (or KBr pellet without sample)

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a

small amount of formic acid to promote protonation.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]+.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and

desolvation gas flow and temperature to achieve a stable signal and minimize

fragmentation.

Workflow and Pathway Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the

spectroscopic data.
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Sample Preparation Data Acquisition Data Analysis
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Caption: General workflow for spectroscopic analysis.
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Caption: Logic flow for NMR data interpretation.
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To cite this document: BenchChem. [Spectroscopic Profile of H-D-Tyr-OEt.HCl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613185#spectroscopic-data-nmr-ir-ms-for-h-d-tyr-
oet-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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